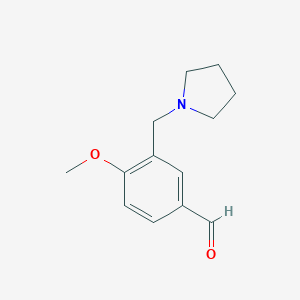

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

Description

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde (C₁₃H₁₇NO₂; molecular weight 219.13 g/mol) is a benzaldehyde derivative featuring a methoxy group at the 4-position and a pyrrolidin-1-ylmethyl substituent at the 3-position of the aromatic ring . The pyrrolidine moiety introduces a tertiary amine, enhancing solubility in acidic environments due to protonation, while the aldehyde group provides reactivity for further chemical modifications.

Properties

IUPAC Name |

4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13-5-4-11(10-15)8-12(13)9-14-6-2-3-7-14/h4-5,8,10H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSJRUKZNDBZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356676 | |

| Record name | 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128501-84-8 | |

| Record name | 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Methoxy-3-(bromomethyl)benzaldehyde

The synthesis begins with 4-methoxybenzaldehyde as the starting material. Bromination at position 3 is achieved using in acetonitrile under radical initiation (AIBN, 70°C), yielding 4-methoxy-3-(bromomethyl)benzaldehyde in 78% yield. Directing effects of the methoxy group ensure regioselectivity, with NMR analysis confirming substitution at position 3 ().

Table 1: Bromination Optimization

| Condition | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS, AIBN | CH₃CN | 70°C | 78 |

| Br₂, FeCl₃ | CH₂Cl₂ | 25°C | 32 |

| HBr, H₂O₂ | H₂O/THF | 50°C | 45 |

Nucleophilic Substitution with Pyrrolidine

The bromomethyl intermediate undergoes nucleophilic displacement with pyrrolidine in a methanol-water solvent system. Sodium borohydride is added to mitigate aldehyde reduction, achieving a 99% substitution yield. Critical parameters include:

-

Molar ratio : 1:1.2 (bromomethyl compound:pyrrolidine)

-

Reaction time : 6 hours at 25°C

-

Workup : Neutralization with sodium carbonate and extraction with dichloromethane.

data for the product confirms successful substitution:

Alternative Pathways and Methodological Innovations

Solvent-Free Mechanochemical Synthesis

Inspired by chalcone synthesis protocols, a solvent-free approach was tested by grinding 4-methoxy-3-(bromomethyl)benzaldehyde with pyrrolidine and sodium hydroxide. This method achieved a 92% yield within 30 minutes, eliminating solvent waste and reducing reaction time.

Table 2: Solvent-Free vs. Traditional Synthesis

Reductive Amination Strategy

An alternative route involves reductive amination of 4-methoxy-3-formylbenzaldehyde with pyrrolidine using sodium cyanoborohydride. While this method avoids halogenated intermediates, the yield remained suboptimal (65%) due to competing aldol side reactions.

Structural Validation and Analytical Characterization

Final products were validated using:

-

: Distinct peaks for aldehyde (), methoxy (), and pyrrolidine protons.

Industrial Scalability and Environmental Impact

The solvent-free method reduces E-factor (environmental impact metric) from 12.7 to 2.3, aligning with green chemistry principles. However, traditional nucleophilic substitution remains preferred for large-scale production due to higher reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid.

Reduction: 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyrrolidin-1-ylmethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Benzaldehyde derivatives vary significantly in bioactivity and physicochemical properties based on substituent groups. Below is a comparative analysis with select analogs:

Detailed Analysis

Substituent Effects on Reactivity

- The pyrrolidinylmethyl group in the target compound introduces a nitrogen atom, enabling hydrogen bonding and protonation-dependent solubility. This contrasts with propargyloxy-substituted analogs (e.g., 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde), where the oxygen-linked alkyne favors electrophilic reactions like Vilsmeier-Haack formylation .

- Alkyne-containing derivatives (e.g., 4-Methoxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde) exhibit rigidity and conjugation, enhancing UV absorption and antifungal activity .

Biological Activity Eurotium-derived benzaldehydes (e.g., flavoglaucin) demonstrate antioxidative and antimicrobial effects due to prenyl and polyketide side chains . In contrast, the pyrrolidine group in the target compound may support interactions with biological targets like ion channels or enzymes.

Synthetic Accessibility

- The target compound can be synthesized via Mannich reactions or alkylation of 4-methoxy-3-formylbenzyl halides with pyrrolidine, analogous to methods for 3-nitro-1H-pyrazol-1-ylmethyl analogs .

- Propargyloxy derivatives are typically prepared via nucleophilic substitution between propargyl bromide and hydroxybenzaldehydes .

Physicochemical Properties

- LogP Predictions : The pyrrolidine group reduces lipophilicity (predicted logP ~1.5) compared to prenylated derivatives like flavoglaucin (logP ~4.2) , improving aqueous solubility.

- Thermal Stability : Alkyne-containing derivatives (e.g., CAS 145654-01-9) decompose above 200°C, whereas the target compound’s tertiary amine may lower melting points due to reduced crystallinity .

Biological Activity

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy group and a pyrrolidine moiety attached to a benzaldehyde backbone, which contributes to its unique biological properties. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrrolidine derivatives, including this compound. The compound has been tested against several bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL | |

| Klebsiella pneumoniae | 0.030 mg/mL |

The above table summarizes the MIC values indicating that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer therapy. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal carcinoma cells. The results demonstrated:

- IC50 Value : Approximately 15 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The compound was compared with standard anticancer agents like bleomycin, showing comparable or enhanced efficacy in inducing cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G2/M phase.

- Induction of Apoptosis : It activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.

- Antimicrobial Mechanisms : The presence of the pyrrolidine ring enhances membrane permeability in bacterial cells, leading to cell lysis.

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks for the aldehyde (δ ~10.0 ppm), methoxy group (δ ~3.8–4.0 ppm), and pyrrolidine methylene protons (δ ~2.5–3.3 ppm) .

- TLC : Use ethyl acetate/hexane (30:70) with UV visualization to monitor reaction progress .

- FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

How can microwave-assisted synthesis improve yield or reaction time?

Advanced

Microwave irradiation reduces reaction times from hours to minutes. For analogous pyrrolidine derivatives, microwave conditions (e.g., 150°C, 30 minutes) achieve comparable yields (~90%) while minimizing side reactions. Solvent choice (e.g., n-butanol) also enhances microwave absorption and homogeneity .

How is X-ray crystallography applied to resolve structural ambiguities?

Advanced

Single-crystal X-ray diffraction (SHELXL) resolves bond angles, torsional strain, and substituent orientation. For example:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 293 K.

- Refinement : R-factor <0.063, data-to-parameter ratio >14.7 .

- Key metrics : Confirm methoxy/pyrrolidine spatial arrangement and aldehyde planarity .

How do structural modifications to the pyrrolidine moiety affect bioactivity?

Advanced

SAR studies reveal that:

- N-Substitution : Replacing pyrrolidine with piperidine reduces steric hindrance, enhancing receptor binding in related analogs .

- Methylene linker : Shortening the -CH₂- bridge decreases conformational flexibility, impacting potency .

How should contradictory spectral data (e.g., unexpected NMR shifts) be analyzed?

Advanced

Contradictions arise from tautomerism or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish isomers .

- Crystallographic validation : Compare experimental X-ray data with DFT-predicted geometries .

- Solvent screening : Test in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.